molecular formula C13H14ClNO3S B2860488 N-(3-CHLOROPHENYL)-N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)PROPANAMIDE CAS No. 863007-53-8

N-(3-CHLOROPHENYL)-N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)PROPANAMIDE

Cat. No.: B2860488
CAS No.: 863007-53-8
M. Wt: 299.77
InChI Key: VYKIDZRXINBVMQ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-CHLOROPHENYL)-N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)PROPANAMIDE typically involves the following steps:

    Formation of the 3-chlorophenyl intermediate: This can be achieved by chlorination of a suitable phenyl precursor.

    Formation of the 1,1-dioxido-2,3-dihydrothien-3-yl intermediate: This involves the oxidation of a thiophene derivative.

    Coupling reaction: The two intermediates are then coupled under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring.

    Reduction: Reduction reactions may target the amide group.

    Substitution: The chlorophenyl group can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenation reagents like chlorine or bromine can be used for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Potential use as a pharmaceutical intermediate.

    Industry: May be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-(3-CHLOROPHENYL)-N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)PROPANAMIDE would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, affecting cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-N-(2-thienyl)propanamide
  • N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-2-yl)propanamide

Uniqueness

N-(3-CHLOROPHENYL)-N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)PROPANAMIDE is unique due to the specific positioning of the dioxido group on the thiophene ring, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-(3-chlorophenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO3S/c1-2-13(16)15(11-5-3-4-10(14)8-11)12-6-7-19(17,18)9-12/h3-8,12H,2,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYKIDZRXINBVMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N(C1CS(=O)(=O)C=C1)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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